Thiourea, N,N'-bis[(1R,2R)-2-(dimethylamino)cyclohexyl]-
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Overview
Description
Thiourea, N,N’-bis[(1R,2R)-2-(dimethylamino)cyclohexyl]- is a specialized organocatalyst known for its unique structure and reactivity. This compound is part of the broader class of thiourea derivatives, which have gained significant attention in organic chemistry due to their ability to activate substrates through hydrogen bonding and stabilize transition states .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiourea, N,N’-bis[(1R,2R)-2-(dimethylamino)cyclohexyl]- typically involves the reaction of amines with isothiocyanates. One common method is the condensation of amines with carbon disulfide in an aqueous medium, which allows for the efficient production of symmetrical and unsymmetrical substituted thiourea derivatives . Another method involves the reaction of isocyanides with aliphatic amines in the presence of elemental sulfur, which proceeds efficiently at ambient temperature .
Industrial Production Methods
Industrial production of thiourea derivatives often employs scalable and environmentally friendly methods. For instance, the “on-water” reaction of (thio)isocyanates with amines enables a sustainable and chemoselective synthesis of unsymmetrical thioureas, offering simple product isolation and recycling of water effluent .
Chemical Reactions Analysis
Types of Reactions
Thiourea, N,N’-bis[(1R,2R)-2-(dimethylamino)cyclohexyl]- undergoes various types of reactions, including:
Oxidation: Thiourea derivatives can be oxidized to form sulfinyl and sulfonyl compounds.
Reduction: Reduction reactions can convert thiourea derivatives into corresponding amines.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. Reaction conditions typically involve mild temperatures and the use of organic solvents .
Major Products
The major products formed from these reactions include sulfinyl and sulfonyl compounds, amines, and various substituted thioureas, which can be further utilized in organic synthesis and catalysis .
Scientific Research Applications
Thiourea, N,N’-bis[(1R,2R)-2-(dimethylamino)cyclohexyl]- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of thiourea, N,N’-bis[(1R,2R)-2-(dimethylamino)cyclohexyl]- involves its ability to act as a hydrogen-bond donor. This property allows it to activate carbonyls, nitroolefins, imines, and other substrates by stabilizing partially developing negative charges in the transition states through double hydrogen bonding . This unique activation process enhances the reactivity and selectivity of the compound in various catalytic reactions .
Comparison with Similar Compounds
Similar Compounds
N,N’-bis[3,5-bis(trifluoromethyl)phenyl]thiourea:
N-[3,5-bis(trifluoromethyl)phenyl]-N’-[(1R,2R)-2-(dimethylamino)cyclohexyl]thiourea: Another thiourea derivative with similar catalytic properties.
Uniqueness
Thiourea, N,N’-bis[(1R,2R)-2-(dimethylamino)cyclohexyl]- stands out due to its specific structural features, which provide enhanced stability and reactivity in catalytic processes. Its ability to form strong hydrogen bonds and activate a wide range of substrates makes it a valuable tool in organic synthesis and industrial applications .
Properties
CAS No. |
852202-60-9 |
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Molecular Formula |
C17H34N4S |
Molecular Weight |
326.5 g/mol |
IUPAC Name |
1,3-bis[(1R,2R)-2-(dimethylamino)cyclohexyl]thiourea |
InChI |
InChI=1S/C17H34N4S/c1-20(2)15-11-7-5-9-13(15)18-17(22)19-14-10-6-8-12-16(14)21(3)4/h13-16H,5-12H2,1-4H3,(H2,18,19,22)/t13-,14-,15-,16-/m1/s1 |
InChI Key |
RBPDVCLNIQSBPR-KLHDSHLOSA-N |
Isomeric SMILES |
CN(C)[C@@H]1CCCC[C@H]1NC(=S)N[C@@H]2CCCC[C@H]2N(C)C |
Canonical SMILES |
CN(C)C1CCCCC1NC(=S)NC2CCCCC2N(C)C |
Origin of Product |
United States |
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